Cas no 102042-18-2 (Milbemycin B,28-deoxy-6,28-epoxy-23-hydroxy-25-[(1E)-1-methyl-1-propenyl]-, (6R,23S,25S)-(9CI))

Milbemycin B,28-deoxy-6,28-epoxy-23-hydroxy-25-[(1E)-1-methyl-1-propenyl]-, (6R,23S,25S)-(9CI) structure
102042-18-2 structure
Product Name:Milbemycin B,28-deoxy-6,28-epoxy-23-hydroxy-25-[(1E)-1-methyl-1-propenyl]-, (6R,23S,25S)-(9CI)
Numero CAS:102042-18-2
MF:C35H50O8
MW:598.766711711884
CID:153359
PubChem ID:6438918
Update Time:2025-04-19

Milbemycin B,28-deoxy-6,28-epoxy-23-hydroxy-25-[(1E)-1-methyl-1-propenyl]-, (6R,23S,25S)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Milbemycin B,28-deoxy-6,28-epoxy-23-hydroxy-25-[(1E)-1-methyl-1-propenyl]-, (6R,23S,25S)-(9CI)
    • LogP
    • LL-F28249γ
    • LL-F28249 gamma
    • (4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
    • Milbemycin B, 28-deoxy-6-28-epoxy-23-hydroxy-25-(1-methyl-1-propenyl)-
    • LL-F 28249gamma
    • 102042-18-2
    • Inchi: 1S/C35H50O8/c1-8-22(4)30-24(6)29(36)18-34(43-30)17-27-16-26(42-34)13-12-21(3)14-20(2)10-9-11-25-19-40-32-31(39-7)23(5)15-28(33(37)41-27)35(25,32)38/h8-12,15,20,24,26-32,36,38H,13-14,16-19H2,1-7H3/b10-9+,21-12+,22-8+,25-11+/t20-,24-,26+,27-,28?,29-,30+,31+,32+,34?,35+/m0/s1
    • Chiave InChI: RMCUZOFMWLMCCE-SAFDFRNMSA-N
    • Sorrisi: O1[C@H](/C(=C/C)/C)[C@@H](C)[C@H](CC21C[C@@H]1C[C@@H](CC=C(C)C[C@@H](C)C=CC=C3CO[C@@H]4[C@@H](C(C)=CC(C(=O)O1)[C@@]43O)OC)O2)O |c:17,25,t:23|

Proprietà calcolate

  • Massa esatta: 598.350569g/mol
  • Massa monoisotopica: 598.350569g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 2
  • Complessità: 1210
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 4
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 598.8g/mol
  • XLogP3: 3.8
  • Superficie polare topologica: 104Ų
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司